molecular formula C21H14BrF3N4O B14930034 N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B14930034
M. Wt: 475.3 g/mol
InChI Key: LIRYBSZAEGRCCT-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyrazoles, and pyrimidines. The reaction conditions may involve:

    Heating: To facilitate the formation of the pyrazolo[1,5-a]pyrimidine core.

    Catalysts: Such as palladium or copper catalysts to promote coupling reactions.

    Solvents: Common solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process may include:

    Optimization of reaction conditions: To maximize efficiency and minimize by-products.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions using nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May lead to the formation of carboxylic acids.

    Reduction: May result in the formation of amines.

    Substitution: Can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-(4-chloro-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H14BrF3N4O

Molecular Weight

475.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C21H14BrF3N4O/c1-11-2-4-12(5-3-11)17-9-18(19(24)25)29-20(27-17)14(10-26-29)21(30)28-16-7-6-13(22)8-15(16)23/h2-10,19H,1H3,(H,28,30)

InChI Key

LIRYBSZAEGRCCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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